REACTION_CXSMILES
|
[CH2:1]([Li])[CH2:2][CH2:3][CH3:4].[CH3:6][O:7][B:8]([O:11]C)OC.CCO[C:16]([CH3:18])=O.Cl.[CH3:20]COCC>>[CH3:4][C:3]1[C:18]2[B:8]([OH:11])[O:7][CH2:6][C:16]=2[CH:20]=[CH:1][CH:2]=1
|
Name
|
|
Quantity
|
2.91 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
aryl halide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.3 mL
|
Type
|
reactant
|
Smiles
|
COB(OC)OC
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
UNSPECIFIED
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Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at −78° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was warmed to rt over 15 min
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
stirred for 1 h at rt (appearance of gelatin-like ppt)
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
the biphasic solution was stirred for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with HCl (0.1N, 2×10 mL), water (10 mL), brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Concentration of the solution in vacuo yielded an oily solid which
|
Type
|
CUSTOM
|
Details
|
The crude title compound (contaminated with butylboronate products) was used without further purification
|
Type
|
ADDITION
|
Details
|
existing as a mixture of the cyclic half-ester
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
CC1=CC=CC2=C1B(OC2)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |